2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione
Description
2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione is a structurally unique isoindole-1,3-dione derivative characterized by a hydroxy-substituted conjugated diene side chain. This compound combines the rigid aromatic core of isoindole-1,3-dione with a flexible, unsaturated aliphatic chain, which may confer distinct physicochemical and biological properties.
Properties
CAS No. |
917890-47-2 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2-hydroxyhexa-3,5-dienyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H13NO3/c1-2-3-6-10(16)9-15-13(17)11-7-4-5-8-12(11)14(15)18/h2-8,10,16H,1,9H2 |
InChI Key |
YBXBEXXXSLCYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC(CN1C(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a primary amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications to introduce the hydroxyhexa-3,5-dien-1-yl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexa-3,5-dien-1-yl side chain can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could result in a fully saturated hydrocarbon chain.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyhexa-3,5-dien-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s structural analogs include derivatives with aromatic or heteroaromatic substituents. Key examples from literature:
- Compound 17b (2-(4-{1-[(4-Methanesulfonyl-phenyl)-hydrazono]-ethyl}-phenyl)-isoindole-1,3-dione): Contains a sulfonyl group, introducing strong electron-withdrawing effects and hydrogen-bond acceptor sites .
- Compound 3 (2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione) : Incorporates an indole-acryloyl moiety, enabling extended conjugation and possible fluorescence properties .
Key Structural Differences :
- The target compound’s hydroxyhexa-3,5-dienyl chain introduces aliphatic unsaturation and a polar hydroxyl group, contrasting with the aromatic/heteroaromatic substituents in analogs. This may reduce crystallinity but enhance solubility in polar solvents.
Observations :
- High yields (e.g., 95% for Compound 16) are achieved with amine-based nucleophilic substitutions, whereas hydrazine-derived syntheses (e.g., 17a) yield <50% due to steric hindrance .
Physicochemical Properties
Key Findings :
- The hydroxy group in the target compound would introduce a broad O-H stretch in IR (~3300 cm⁻¹) absent in analogs.
- Conjugated diene protons (δ 5.5–6.5) would distinguish its NMR profile from aromatic-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
